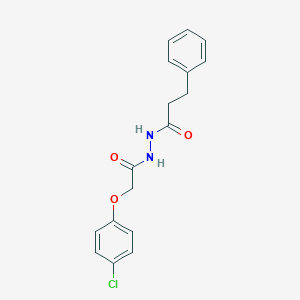
2-(4-chlorophenoxy)-N'-(3-phenylpropanoyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an acetyl group, and a phenylpropanehydrazide moiety. Its molecular formula is C17H17ClN2O2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide typically involves the reaction of 4-chlorophenoxyacetyl chloride with 3-phenylpropanehydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
化学反应分析
Types of Reactions
N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
科学研究应用
N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
相似化合物的比较
Similar Compounds
- 4-chlorophenoxyacetyl chloride
- 3-phenylpropanehydrazide
- N’-[(4-chlorophenoxy)acetyl]hydrazine
Uniqueness
N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual similar compounds. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
属性
分子式 |
C17H17ClN2O3 |
|---|---|
分子量 |
332.8g/mol |
IUPAC 名称 |
N'-[2-(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide |
InChI |
InChI=1S/C17H17ClN2O3/c18-14-7-9-15(10-8-14)23-12-17(22)20-19-16(21)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2,(H,19,21)(H,20,22) |
InChI 键 |
INDTXCLQIYUCFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
规范 SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



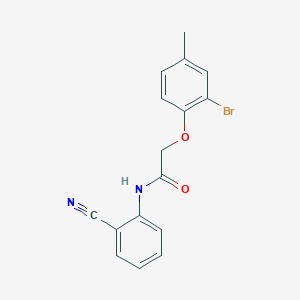
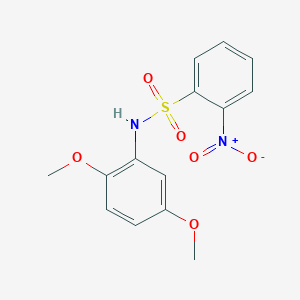

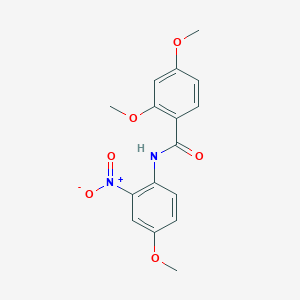
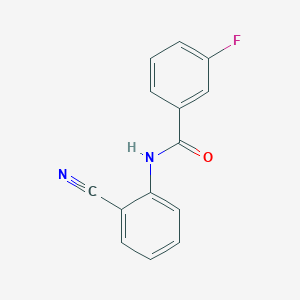
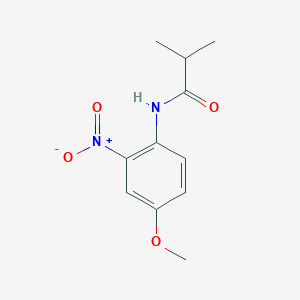
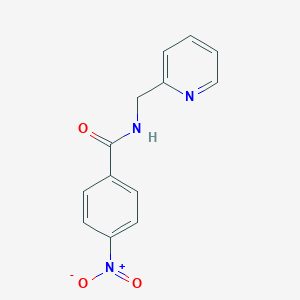
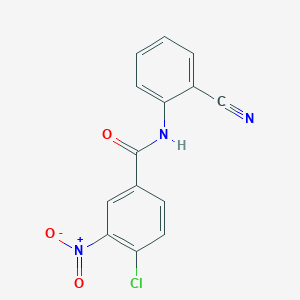
![(3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B398565.png)
![N-[4-(benzyloxy)phenyl]-3-[(cyclohexylcarbonyl)hydrazono]butanamide](/img/structure/B398566.png)
![(3E)-N-[4-(benzyloxy)phenyl]-3-[2-(diphenylacetyl)hydrazinylidene]butanamide](/img/structure/B398568.png)
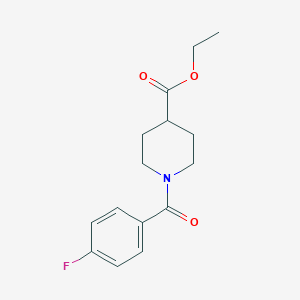
![5-(6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dimethyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B398570.png)
